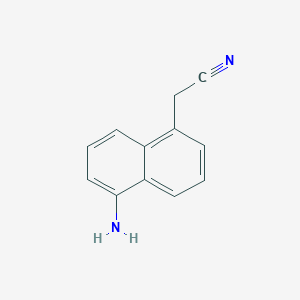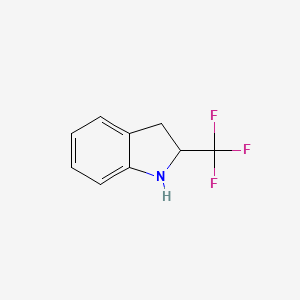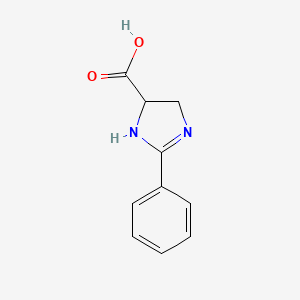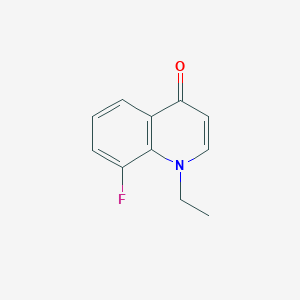![molecular formula C9H9ClO2 B11908466 5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole CAS No. 408326-82-9](/img/structure/B11908466.png)
5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzo[d][1,3]dioxole, featuring a chlorine atom at the 5-position and two methyl groups at the 2,2-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole typically involves the chlorination of 2,2-dimethylbenzo[d][1,3]dioxole. One common method is the electrophilic aromatic substitution reaction, where chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) is used under controlled conditions to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom or the reduction of other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include dechlorinated derivatives or reduced functional groups.
科学研究应用
5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
2,2-Dimethylbenzo[d][1,3]dioxole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole: Contains an iodine atom instead of chlorine, which can lead to different reactivity and applications.
5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole:
Uniqueness
5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. This makes it valuable for certain synthetic applications and research studies where chlorinated derivatives are required.
属性
CAS 编号 |
408326-82-9 |
|---|---|
分子式 |
C9H9ClO2 |
分子量 |
184.62 g/mol |
IUPAC 名称 |
5-chloro-2,2-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H9ClO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3 |
InChI 键 |
YJUBBXQABKGXAP-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=C(O1)C=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908405.png)










